![molecular formula C10H15N3O3 B15150255 Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate](/img/structure/B15150255.png)
Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate is a heterocyclic compound that features both pyrazole and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate typically involves the formation of the pyrazole and oxazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl carbamate with a suitable dihydropyrazole derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines
- (3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides
Uniqueness
Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate is unique due to its fused pyrazole and oxazole rings, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
tert-butyl N-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)11-7-6-8-13(12-7)4-5-15-8/h6H,4-5H2,1-3H3,(H,11,12,14) |
Clé InChI |
OXPSBJAVPIUEDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN2CCOC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)
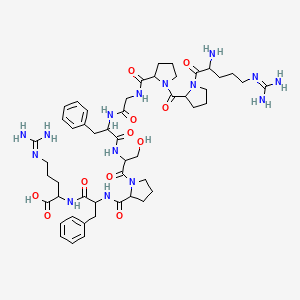
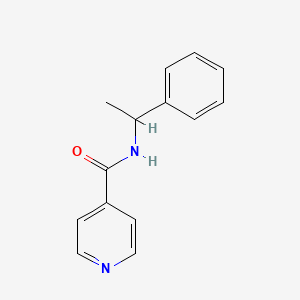
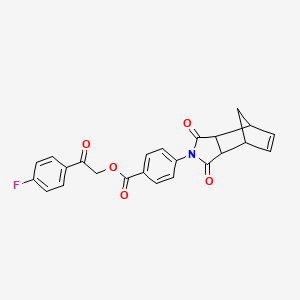
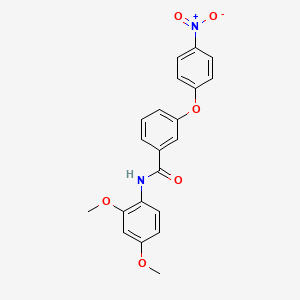
![Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride](/img/structure/B15150219.png)
![N-{4-[(1E)-2-[3-tert-butyl-5-(2,4-dioxo-3H-pyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl}methanesulfonamide](/img/structure/B15150224.png)
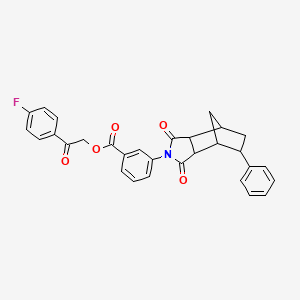
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B15150240.png)
![4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B15150248.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide](/img/structure/B15150251.png)
